REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1C)Cl
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked flat-bottomed flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
they were reacted at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the excess of thionyl chloride was distilled off by a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude 2,4-dichloro-3-methylbenzoyl chloride as yellow crystals
|
Type
|
ADDITION
|
Details
|
containing a small amount of a yellowish brown liquid
|
Type
|
DISTILLATION
|
Details
|
This product was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to recover a fraction
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |